7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine 7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13671422
InChI: InChI=1S/C11H16N4O/c1-2-15-7-10(3-9(15)4-12-1)16-11-5-13-8-14-6-11/h5-6,8-10,12H,1-4,7H2
SMILES: C1CN2CC(CC2CN1)OC3=CN=CN=C3
Molecular Formula: C11H16N4O
Molecular Weight: 220.27 g/mol

7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine

CAS No.:

Cat. No.: VC13671422

Molecular Formula: C11H16N4O

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine -

Specification

Molecular Formula C11H16N4O
Molecular Weight 220.27 g/mol
IUPAC Name 7-pyrimidin-5-yloxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Standard InChI InChI=1S/C11H16N4O/c1-2-15-7-10(3-9(15)4-12-1)16-11-5-13-8-14-6-11/h5-6,8-10,12H,1-4,7H2
Standard InChI Key BTUCSXBRPMEROR-UHFFFAOYSA-N
SMILES C1CN2CC(CC2CN1)OC3=CN=CN=C3
Canonical SMILES C1CN2CC(CC2CN1)OC3=CN=CN=C3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₁H₁₆N₄O, with a molecular weight of 220.27 g/mol. Its IUPAC name, 7-pyrimidin-5-yloxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine, reflects its bicyclic architecture, which combines a pyrrolidine ring fused to a piperazine-like system (Figure 1). Key structural attributes include:

  • Pyrrolo[1,2-a]pyrazine core: A saturated bicyclic system with nitrogen atoms at positions 1 and 4.

  • Pyrimidin-5-yloxy substituent: An oxygen-linked pyrimidine ring at position 7, introducing aromaticity and hydrogen-bonding potential.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₄O
Molecular Weight220.27 g/mol
SMILESC1CN2CC(CC2CN1)OC3=CN=CN=C3
Canonical SMILESC1CN2CC(CC2CN1)OC3=CN=CN=C3
PubChem CID121229421

Synthesis and Structural Analogues

Related Compounds

Structural analogues highlight the pharmacological versatility of this scaffold:

  • 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione: A diketone derivative isolated from Streptomyces species, demonstrating natural product origins .

  • Cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP): A synthetic inhibitor of human N-myristoyltransferase-1 (NMT-1) with IC₅₀ values ranging from 6 µM to millimolar concentrations .

Biological Activities and Mechanisms

Enzymatic Inhibition

The COPP chemotype, which shares structural similarities with 7-(pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine, exhibits NMT-1 inhibition by competitively binding the peptide substrate site . Key findings include:

  • Compound 24: The most potent COPP analogue (IC₅₀ = 6 µM) demonstrated in vitro inhibition of NMT-1 and reduced cancer cell proliferation at comparable doses .

  • Cellular Efficacy: In CV-1 cells expressing an N-myristoylated GFP fusion protein, treatment with COPP derivatives redistributed GFP from the plasma membrane to the cytosol, confirming target engagement .

Calcium Channel Modulation

Substituted octahydropyrrolo[1,2-a]pyrazines are reported as T-type calcium channel blockers, with potential applications in pain management . For example:

  • ABT-639: A clinical-stage compound featuring the octahydropyrrolo[1,2-a]pyrazine core, shown to inhibit Cav3.2 channels and alleviate neuropathic pain in preclinical models .

Table 2: Pharmacological Profiles of Analogues

CompoundTargetIC₅₀/EC₅₀ApplicationSource
COPP (Compound 24)NMT-16 µMAnticancer
ABT-639Cav3.2 Channels20 nMNeuropathic Pain

Applications in Drug Discovery

Anticancer Agents

The NMT-1 inhibitory activity of COPP analogues positions them as candidates for targeted cancer therapies. NMT-1 catalyzes protein myristoylation, a post-translational modification critical for oncogenic signaling .

Neurological Therapeutics

Calcium channel blockers derived from this scaffold, such as ABT-639, highlight its potential in treating chronic pain without opioid-related side effects .

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